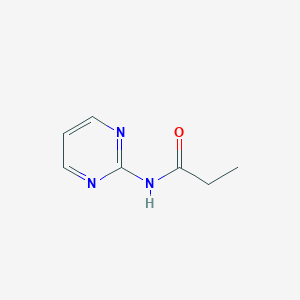

N-pyrimidin-2-ylpropanamide

Beschreibung

N-Pyrimidin-2-ylpropanamide is a heterocyclic amide compound featuring a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) linked via an amide bond to a propanamide group. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their role in nucleic acid analogs and enzyme inhibitors .

Eigenschaften

CAS-Nummer |

16699-13-1 |

|---|---|

Molekularformel |

C7H9N3O |

Molekulargewicht |

151.17 g/mol |

IUPAC-Name |

N-pyrimidin-2-ylpropanamide |

InChI |

InChI=1S/C7H9N3O/c1-2-6(11)10-7-8-4-3-5-9-7/h3-5H,2H2,1H3,(H,8,9,10,11) |

InChI-Schlüssel |

DWTFNIVLILBVAQ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=NC=CC=N1 |

Kanonische SMILES |

CCC(=O)NC1=NC=CC=N1 |

Synonyme |

N-pyrimidin-2-yl-propionamide |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The evidence provides data on pyridinyl-substituted propanamides, which serve as structural analogs to N-pyrimidin-2-ylpropanamide. Key comparisons include:

Table 1: Structural and Physical Properties of Pyridinyl Propanamides

*Molecular weight estimated based on hydroxyl substitution.

Key Observations:

Structural Differences: Heterocycle Type: Pyridine (one nitrogen atom) vs. pyrimidine (two nitrogen atoms). Substituent Effects: The hydroxyl group in N-(3-hydroxy-2-pyridinyl)-2,2-dimethylpropanamide introduces hydrogen-bonding capability, which may improve solubility compared to non-hydroxylated analogs .

Physical Properties :

- Melting Points : The 4-pyridinyl analog has a significantly higher melting point (170°C) than the 2-pyridinyl derivative (71–75°C), likely due to differences in crystal packing and intermolecular interactions .

- Molecular Weight : All analogs share a similar backbone, with variations arising from substituents (e.g., hydroxyl groups increase molecular weight).

Reactivity and Stability :

- Pyridinyl propanamides with electron-withdrawing groups (e.g., pyridine’s nitrogen) may exhibit greater acid stability compared to pyrimidinyl analogs, where the second nitrogen could increase susceptibility to hydrolysis.

Research Implications and Limitations

- Data Gaps : Direct experimental data for this compound (e.g., melting point, solubility) are absent in the provided evidence. Extrapolations are based on structural analogs.

- Biological Relevance : Pyrimidine derivatives are often explored as kinase inhibitors or antiviral agents. Comparative studies with pyridinyl analogs could clarify the impact of nitrogen positioning on target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.